2-(Dimethylamino)-6-(trifluoromethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)-6-(trifluoromethyl)phenol is an organic compound characterized by the presence of a dimethylamino group and a trifluoromethyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-6-(trifluoromethyl)phenol typically involves the introduction of the dimethylamino and trifluoromethyl groups onto a phenol ring. One common method involves the reaction of 2,6-dihydroxybenzaldehyde with dimethylamine and trifluoromethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like trifluoromethanesulfonic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-6-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Sodium dichromate, chromium trioxide, and potassium nitrosodisulfonate (Fremy’s salt).
Reduction: Sodium borohydride and other mild reducing agents.
Substitution: Halogens (chlorine, bromine) and nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones and hydroquinones.
Reduction: Phenols and hydroquinones.
Substitution: Halogenated and nitrated phenol derivatives.
Scientific Research Applications
2-(Dimethylamino)-6-(trifluoromethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-6-(trifluoromethyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability . These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)phenol: Lacks the dimethylamino group, resulting in different chemical and biological properties.
2,6-Dimethylphenol: Lacks the trifluoromethyl group, affecting its reactivity and applications.
2-(Dimethylamino)phenol:
Uniqueness
2-(Dimethylamino)-6-(trifluoromethyl)phenol is unique due to the combined presence of the dimethylamino and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination enhances its potential for diverse applications in research and industry .
Properties
Molecular Formula |
C9H10F3NO |
---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
2-(dimethylamino)-6-(trifluoromethyl)phenol |
InChI |
InChI=1S/C9H10F3NO/c1-13(2)7-5-3-4-6(8(7)14)9(10,11)12/h3-5,14H,1-2H3 |
InChI Key |
PPRPYNQXJGFSIB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.